THDP-17 - 104741-27-7

THDP-17

Catalog Number: EVT-284138
CAS Number: 104741-27-7
Molecular Formula: C12H16N2S
Molecular Weight: 220.334
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
THDP-17 is a novel glutaminase activity inhibitor, showing a partial uncompetitive inhibition in vitro and a significant reduction of ammonia and glutamate production in vivo.
Source and Classification

THDP-17 is derived from modifications of thiamine diphosphate analogs. It belongs to a class of compounds that are designed to mimic the structure of thiamine diphosphate, thereby influencing enzymes that utilize this cofactor. Its classification as an inhibitor of glutaminase places it within the broader category of metabolic inhibitors, specifically targeting pathways involved in ammonia production and glutamate metabolism in the liver and intestines.

Synthesis Analysis

Methods and Technical Details

The synthesis of THDP-17 involves several chemical reactions that modify the thiamine diphosphate structure. The key steps typically include:

  1. Formation of Thiourea Linkage: This is achieved by reacting phenylisothiocyanate with a suitable amine derivative.
  2. Alkylation: The introduction of the 3-methyl-3-butenyl group is performed through alkylation reactions, often using alkyl halides or other alkylating agents under basic conditions.

The synthesis process must be optimized to ensure high yields and purity of THDP-17, often employing techniques such as chromatography for purification.

Chemical Reactions Analysis

Reactions and Technical Details

The kinetic parameters have been evaluated, showing an IC₅₀ value of approximately 3.9 µM for THDP-17 against glutaminase, indicating potent inhibitory activity compared to other compounds in its class .

Mechanism of Action

Process and Data

The mechanism by which THDP-17 exerts its effects involves several steps:

  1. Binding: THDP-17 binds to the active site or an allosteric site of glutaminase after substrate binding occurs.
  2. Inhibition: This binding alters the enzyme's conformation, inhibiting its ability to convert glutamine into ammonia.
  3. Outcome: As a result, there is a reduction in ammonia levels in the bloodstream, which is particularly beneficial in managing hyperammonemia associated with liver dysfunction.

Experimental data supports this mechanism through kinetic studies that demonstrate changes in V_max and K_m values upon inhibitor presence .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

THDP-17 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for thiourea derivatives.

These properties are crucial for its application in biochemical assays and therapeutic contexts.

Applications

Scientific Uses

THDP-17 has significant potential applications in scientific research and medicine:

  1. Metabolic Research: Used as a tool to study glutamine metabolism and related disorders.
  2. Therapeutic Development: Potential development as a therapeutic agent for conditions characterized by elevated ammonia levels, such as hepatic encephalopathy.
  3. Enzyme Inhibition Studies: Serves as a model compound for exploring enzyme inhibition mechanisms involving thiamine diphosphate-dependent enzymes.
Introduction to Hepatic Encephalopathy & Ammonia Pathogenesis

Role of Hyperammonemia in Neurological Dysfunction

Ammonia (NH₃/NH₄⁺) exerts its neurotoxic effects through several interconnected mechanisms that disrupt central nervous system homeostasis. Upon crossing the blood-brain barrier via diffusion and specific transporters, ammonia is primarily metabolized in astrocytes through the glutamine synthetase pathway, converting glutamate and ammonia to glutamine [2] [8]. This reaction generates osmotic stress as glutamine accumulates intracellularly, leading to astrocyte swelling and cerebral edema—a phenomenon particularly pronounced in acute liver failure where ammonia levels >200 μmol/L correlate with cerebral herniation risk [2] [6]. Beyond osmotic effects, ammonia triggers oxidative/nitrosative stress by activating N-methyl-D-aspartate (NMDA) receptors, increasing intracellular calcium, and stimulating nitric oxide synthase (NOS) and NADPH oxidase (NOX). This cascade generates reactive nitrogen and oxygen species that modify proteins through tyrosine nitration and cause RNA oxidation [8]. Additionally, ammonia disrupts mitochondrial function by inducing permeability transition pore opening, depleting ATP stores, and impairing energy metabolism in astrocytes [8] [10]. The cumulative impact manifests as neurotransmitter dysregulation, including impaired glutamatergic and GABAergic transmission, which clinically correlates with the spectrum of neuropsychiatric abnormalities observed in HE patients [6] [8].

Table 1: Clinical Spectrum of Hepatic Encephalopathy in Relation to Ammonia Levels

HE ClassificationClinical FeaturesAmmonia CorrelationCerebral Complications
Minimal (Covert)Subtle cognitive deficits, impaired psychometric testingVariable correlation (30-40% may have normal levels)Mild astrocyte swelling without edema
Overt (Grade 1-2)Personality changes, sleep disturbances, asterixisModerate elevation (1.5-2x normal)Early astrocyte dysfunction, neurotransmitter alterations
Overt (Grade 3-4)Confusion, disorientation, comaStrong correlation in ALF (>200 μmol/L); variable in cirrhosisSignificant edema in ALF; rare in cirrhosis

Glutaminase (K-PAG/L-PAG) as a Primary Ammoniagenic Enzyme

Glutaminase (EC 3.5.1.2) serves as the rate-limiting enzyme in ammonia generation through its catalysis of glutamine hydrolysis to glutamate and ammonia. Two distinct genes encode the primary mammalian glutaminase isoforms: GLS (encoding kidney-type glutaminase, KGA/GAC) and GLS2 (encoding liver-type glutaminase, LGA) [3] [7]. These isoforms exhibit tissue-specific expression patterns with differential regulation in pathological states. K-PAG demonstrates widespread distribution throughout the gastrointestinal tract, brain, kidney, and pancreas, with particularly high activity in intestinal villus enterocytes where it accounts for over 80% of luminal ammonia production [7]. In contrast, L-PAG expression was originally thought restricted to the liver but has since been identified in brain nuclei and neutrophils [7]. The isoforms differ significantly in their kinetic properties and regulatory mechanisms, with GAC (a splice variant of GLS) exhibiting higher specific activity than KGA and LGA isoforms [3].

In cirrhotic patients, duodenal glutaminase activity increases nearly four-fold compared to healthy individuals, establishing the intestine as a primary contributor to systemic hyperammonemia [7]. This upregulation occurs through molecular mechanisms involving transcriptional regulation by oncogenic factors (c-Myc, GATA3) and post-translational modifications that stabilize glutaminase proteins. For example, Sirtuin 5-mediated desuccinylation protects GLS from ubiquitination and degradation, increasing enzyme availability [3]. The isoform-specific contributions to ammonia pathophysiology are significant: K-PAG predominates in intestinal mucosa and demonstrates heightened responsiveness to pH fluctuations and phosphate activation, while L-PAG shows distinct expression patterns in hepatic encephalopathy and certain malignancies [3] [7] [9]. This differential expression and regulation provides a molecular rationale for selectively targeting specific glutaminase isoforms in disease states.

Table 2: Characteristics of Major Glutaminase Isoforms in Ammonia Metabolism

ParameterK-PAG (GLS-derived: KGA/GAC)L-PAG (GLS2-derived)
Gene LocationChromosome 2Chromosome 12
Primary TissuesSmall intestine, kidney, brain, villus enterocytesLiver, brain nuclei, neutrophils
Splice VariantsKGA (full-length), GAC (truncated C-terminal)LGA (liver-type)
Kinetic PropertiesHigher specific activity (GAC > KGA)Lower specific activity
Regulatory Factorsc-Myc, androgen receptor, Sirtuin 5, miR-23a/bGATA3, METTL3, miR-122
Ammoniagenic Contribution in HEPrimary intestinal source (80% of activity)Hepatic contribution; minor intestinal role

Therapeutic Targeting of Intestinal Glutaminase Activity

The strategic inhibition of intestinal glutaminase represents a rational therapeutic approach for hepatic encephalopathy by targeting ammonia production at its predominant source. This approach circumvents the limitations of current ammonia-lowering therapies (e.g., lactulose, rifaximin) that primarily target colonic bacterial ammonia production rather than addressing the substantial enterocyte-derived ammonia from glutamine deamidation [7]. THDP-17 (C₁₂H₁₆N₂S; MW 220.33) emerges as a promising selective glutaminase inhibitor that specifically targets the K-PAG isoform without affecting L-PAG activity [5] [7]. This thiourea derivative exerts its effects through a partial uncompetitive inhibition mechanism, binding to the enzyme-substrate complex rather than the free enzyme. Kinetic analyses demonstrate that THDP-17 (10 µM) reduces the maximum reaction velocity (Vₘₐₓ) of intestinal glutaminase from control values of 625.00 µmol/min to 384.62 µmol/min while increasing the Michaelis constant (Kₘ) from 9.82 mM to 13.62 mM, indicating altered enzyme-substrate affinity [7]. This tissue-dependent inhibition ranges from 40±5.5% to 80±7.8% across experimental models, with highest efficacy observed in intestinal preparations [7].

In vitro validation using Caco-2 cell cultures (human intestinal epithelial model) demonstrates THDP-17's concentration-dependent efficacy. At 100 µM concentration, THDP-17 reduces ammonia production by 57.4±6.7% and glutamate generation by 48.3±5.2% compared to untreated controls after 24 hours of exposure [7]. This inhibition profile compares favorably with the reference glutaminase inhibitor 6-diazo-5-oxo-L-norleucine (DON), though with improved isoform selectivity. The intestinal specificity of THDP-17 is particularly advantageous for systemic ammonia control, as the small intestine contributes approximately 80% of glutaminase-derived ammonia while hepatic glutaminase plays a minimal role in systemic ammoniagenesis [7]. This therapeutic strategy preserves glutaminase activity in other tissues where it serves essential metabolic functions. Current research explores combination approaches pairing glutaminase inhibitors like THDP-17 with ammonia-scavenging agents (ornithine phenylacetate) or microbiome-modulating therapies to achieve synergistic ammonia reduction [7] [9].

Table 3: Research Findings on THDP-17 Glutaminase Inhibition

Experimental ModelKey ParametersControl ValuesTHDP-17 TreatedInhibition (%)
Rat Intestinal MitochondriaVₘₐₓ (µmol/min)625.00384.6238.5%
Kₘ (mM)9.8213.62-
Caco-2 Cells (24h)Ammonia production100%42.6±6.7%57.4%
Glutamate production100%51.7±5.2%48.3%
Tissue PreparationsMaximal inhibition--80±7.8% (intestine)
Minimal inhibition--40±5.5% (other tissues)

Properties

CAS Number

104741-27-7

Product Name

THDP-17

IUPAC Name

N-(3-Methyl-3-butenyl)-N′-phenylthiourea

Molecular Formula

C12H16N2S

Molecular Weight

220.334

InChI

InChI=1S/C12H16N2S/c1-10(2)8-9-13-12(15)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H2,13,14,15)

InChI Key

YFFUELXSIRKFPE-UHFFFAOYSA-N

SMILES

S=C(NC1=CC=CC=C1)NCCC(C)=C

Solubility

Soluble in DMSO

Synonyms

THDP17; THDP 17; THDP-17

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.